Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate
Description
Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate is a complex organic compound with a unique structure that includes an imidazo[2,1-b][1,3]thiazole ring system
Properties
IUPAC Name |
methyl 2-(5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-15)17-6-7-20-14(17)16-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPMWNQZUNSQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized to introduce the cyano and sulfanyl groups. The final step involves esterification to form the methyl benzenecarboxylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, industrial methods often focus on cost-effective and environmentally friendly processes, such as using green solvents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b][1,3]thiazole ring system can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the core structure and exhibit similar biological activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzene carboxylate derivatives: Commonly used in organic synthesis and medicinal chemistry.
Uniqueness
Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate is unique due to the combination of its functional groups and the imidazo[2,1-b][1,3]thiazole core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazo[2,1-b][1,3]thiazole moiety which is known for various biological activities.
- Sulfanyl group that may enhance biological interactions.
- Carboxylate ester which can influence solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 286.31 g/mol.
1. Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole exhibit notable antimicrobial properties. A study demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole displayed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 4 µg/mL against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 2 | E. coli |
| Another derivative | 1 | Staphylococcus aureus |
2. Anticancer Activity
The anticancer potential of methyl derivatives of imidazo[2,1-b][1,3]thiazole has been explored in various studies. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
A case study reported that a related compound reduced cell viability by over 50% at concentrations as low as 5 µM after 48 hours of treatment.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 30 µg/mL, indicating moderate antioxidant potential.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- One research group synthesized several analogs and found that introducing electron-withdrawing groups significantly improved antimicrobial efficacy.
- Another study focused on the synthesis of hybrid compounds combining imidazo[2,1-b][1,3]thiazole with other pharmacophores to enhance anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
